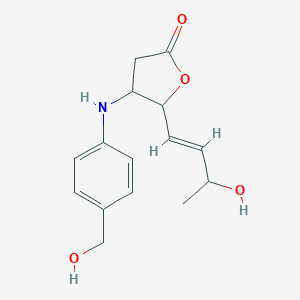
Obscurolide A3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obscurolide A3 is a natural product that belongs to the obscurin family of compounds. It was first isolated from the marine sponge, Petrosia sp. in 2013. Obscurolide A3 has shown promising results in various scientific research applications due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of obscurolide A3 is not fully understood. However, it has been suggested that obscurolide A3 induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the neuroprotective effects of obscurolide A3.
Efectos Bioquímicos Y Fisiológicos
Obscurolide A3 has been shown to have various biochemical and physiological effects. In cancer cells, obscurolide A3 induces cell death by activating the mitochondrial apoptotic pathway. In neurodegenerative diseases, obscurolide A3 protects neurons from oxidative stress and prevents the formation of amyloid plaques. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of obscurolide A3 is its unique chemical structure, which makes it a promising candidate for drug development. Obscurolide A3 has also shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. However, one of the limitations of obscurolide A3 is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for obscurolide A3 research. One direction is to further investigate the mechanism of action of obscurolide A3, particularly in cancer cells and neurodegenerative diseases. Another direction is to explore the potential use of obscurolide A3 as a drug candidate for various diseases. Additionally, further research is needed to optimize the synthesis method of obscurolide A3 to increase its yield and purity.
Métodos De Síntesis
The synthesis of obscurolide A3 is a challenging task due to its complex structure. The natural product was initially isolated from Petrosia sp. through a series of chromatography techniques. However, the yield of the natural product was low, and the isolation process was time-consuming. Recently, a synthetic method for obscurolide A3 has been developed, which involves the use of a palladium-catalyzed cyclization reaction. This method has enabled the production of obscurolide A3 in larger quantities and with higher purity.
Aplicaciones Científicas De Investigación
Obscurolide A3 has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, obscurolide A3 has been shown to induce cell death in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neurodegenerative diseases, obscurolide A3 has been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In microbial infections, obscurolide A3 has been shown to have antibacterial and antifungal properties.
Propiedades
Número CAS |
144398-01-6 |
|---|---|
Nombre del producto |
Obscurolide A3 |
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+ |
Clave InChI |
SNVFXNDFGJQWAO-FARCUNLSSA-N |
SMILES isomérico |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES canónico |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Sinónimos |
obscurolide A3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



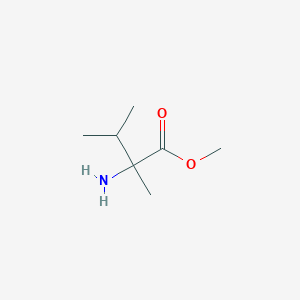
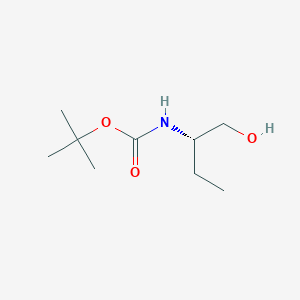

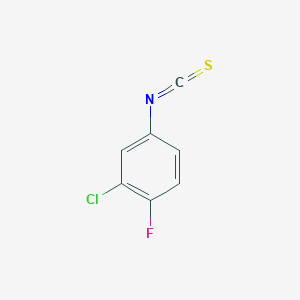
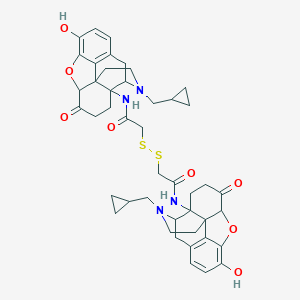
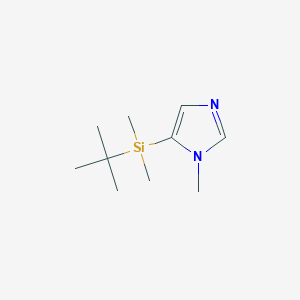

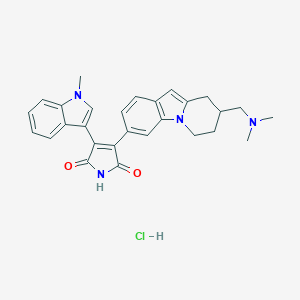
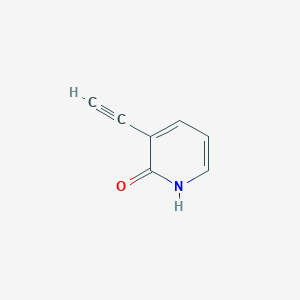
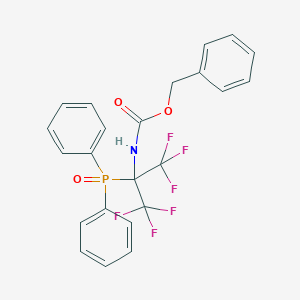
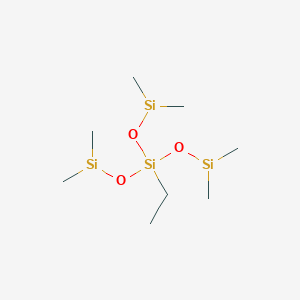
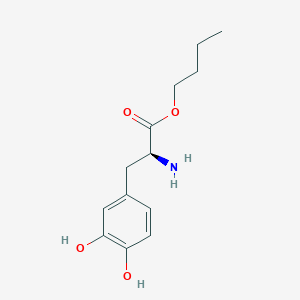
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
